molecular formula C10H12F3NO B14810346 (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol

Cat. No.: B14810346
M. Wt: 219.20 g/mol
InChI Key: OEZOEAFINUOBRY-UHFFFAOYSA-N
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Description

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol typically involves multiple steps. One common method starts with the precursor 2-acetyl-4-methylpyridine. This precursor undergoes a series of reactions, including trifluoromethylation and reduction, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol makes it unique compared to its analogs. This functional group allows for additional chemical modifications and interactions, broadening its range of applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]methanol

InChI

InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-5-7(6-15)3-4-14-8/h3-5,15H,6H2,1-2H3

InChI Key

OEZOEAFINUOBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)CO)C(F)(F)F

Origin of Product

United States

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